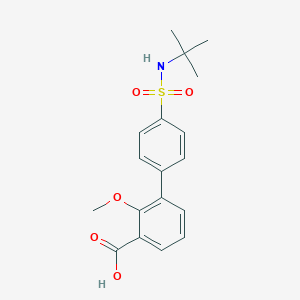
3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid (95%) is a compound used in a variety of scientific research applications. It is a derivative of benzoic acid and is used as a reagent in organic synthesis. It is known for its stability and its ability to react with a wide range of compounds.
Applications De Recherche Scientifique
3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid (95%) is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in a variety of reactions. Additionally, it has been used in the synthesis of pharmaceuticals and in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid (95%) is not well understood. However, it is believed that the compound acts as a catalyst, allowing for the formation of new compounds from existing ones. Additionally, it is thought to act as a proton acceptor, allowing for the formation of more stable compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid (95%) are not well understood. However, it is believed that the compound may have some effect on the metabolism of certain compounds. Additionally, it has been suggested that the compound may have some effect on the immune system, though further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid (95%) in lab experiments include its stability and its ability to react with a wide range of compounds. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of this compound is that it is not water-soluble, making it difficult to use in aqueous solutions.
Orientations Futures
The potential future directions for 3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid (95%) include further research into its mechanism of action and biochemical and physiological effects. Additionally, research into the potential use of this compound in drug development and pharmaceutical synthesis could be beneficial. Finally, research into the potential use of this compound as a catalyst in a variety of reactions could prove to be beneficial.
Méthodes De Synthèse
The synthesis of 3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid (95%) is achieved through the reaction of 4-t-butylsulfamoylbenzoic acid with thionyl chloride. This reaction produces a thionyl chloride adduct of 4-t-butylsulfamoylbenzoic acid, which is then treated with 5-chlorobenzoic acid. The final product is then purified through a process of recrystallization. The yield of this reaction is typically around 95%.
Propriétés
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(18)9-12/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUZYKMXNRGKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














